molecular formula C18H22ClN3O2S B3536111 2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

Cat. No. B3536111
M. Wt: 379.9 g/mol
InChI Key: YNAMVQYRTGLYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide can inhibit the activity of enzymes involved in cancer cell growth and proliferation. It may also affect the expression of genes involved in cancer development and progression. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide in lab experiments is its potential as a new anticancer drug candidate. However, its limitations include its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide. These include:
1. Further studies on its mechanism of action and how it affects cancer cells at the molecular level.
2. Development of new formulations to improve its solubility and bioavailability.
3. Evaluation of its efficacy in animal models of cancer.
4. Investigation of its potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
5. Exploration of its potential as a lead compound for the development of new drugs with anticancer and other therapeutic properties.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its anticancer and antitumor properties make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer and antitumor properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-18(2,24-14-10-8-13(19)9-11-14)16(23)20-17-22-21-15(25-17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAMVQYRTGLYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(S1)C2CCCCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
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2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
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2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
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2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
Reactant of Route 5
2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

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